n-(5-Cyanopyridin-3-yl)acetamide
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Overview
Description
N-(5-Cyanopyridin-3-yl)acetamide is an organic compound with the molecular formula C8H7N3O It is a derivative of pyridine, featuring a cyano group at the 5-position and an acetamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyanopyridin-3-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of cyanoacetylation and the use of efficient reaction conditions can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyanopyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano and acetamide groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyano group can take part in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl cyanoacetates, carbon disulfide, and methyl iodide. Reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF) .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyrroles and thiophenes .
Scientific Research Applications
N-(5-Cyanopyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent.
Industry: Its reactivity makes it useful in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-Cyanopyridin-3-yl)acetamide involves its ability to participate in nucleophilic substitution and condensation reactions. The cyano and acetamide groups are key functional groups that enable these reactions. The molecular targets and pathways involved are primarily related to the formation of heterocyclic compounds, which can exhibit various biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-Cyanopyridin-3-yl)acetamide include other cyanoacetamide derivatives, such as:
- N-(4-Cyanophenyl)acetamide
- N-(3-Cyanopyridin-2-yl)acetamide
- N-(5-Cyanopyridin-4-yl)acetamide
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of heterocyclic compounds it can form. This makes it a valuable compound for the synthesis of novel heterocycles with potential biological activities .
Properties
IUPAC Name |
N-(5-cyanopyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-8-2-7(3-9)4-10-5-8/h2,4-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTKYXUZFIFDAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=CC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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